(E)-2-氨基-1-((3-氯苯甲基亚胺)氨基)-N-(2-甲氧基乙基)-1H-吡咯[2,3-b]喹啉-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, catalysts, reaction conditions, and steps involved in the synthesis .Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
This would include properties such as melting point, boiling point, solubility, optical activity, and stability. It could also include its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .科学研究应用
- A study synthesized twenty-nine analogues of this compound and assessed their anticancer potential. Among them, compounds 5a and 5l exhibited improved EGFR inhibition and potential as anticancer agents .
- The compound’s derivatives have been investigated for their luminescent properties. For instance, 2-phenylbenzo[g]furo[2,3-b]quinoxaline derivatives exhibited favorable aggregation-induced emissive enhancement behavior and reasonable hole mobility .
Cancer Therapy and EGFR Inhibition
Solid-State Luminescence
作用机制
Target of Action
The primary target of this compound is the EphA3 tyrosine kinase . This kinase is part of the ephrin receptor subfamily of the protein-tyrosine kinase family. Eph receptors are crucial for various cellular processes, including angiogenesis and tumor growth .
Mode of Action
The compound interacts with its target, the EphA3 tyrosine kinase, by acting as a type II inhibitor . Type II inhibitors bind to an allosteric site of the kinase, leading to conformational changes that inhibit the kinase’s activity . This inhibition can disrupt the signaling pathways regulated by the kinase, leading to potential therapeutic effects .
Biochemical Pathways
The inhibition of EphA3 tyrosine kinase by this compound affects several biochemical pathways. These pathways are primarily involved in cell growth and differentiation, angiogenesis, and oncogenesis . The disruption of these pathways can lead to the control of tumor size .
Pharmacokinetics
The compound’s efficacy in controlling tumor size suggests that it may have favorable pharmacokinetic properties .
Result of Action
The compound’s action results in the inhibition of EphA3 tyrosine kinase, leading to the disruption of several biochemical pathways. This disruption can control tumor size, suggesting potential anticancer effects .
安全和危害
属性
IUPAC Name |
2-amino-1-[(E)-(3-chlorophenyl)methylideneamino]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c1-30-10-9-24-21(29)17-18-20(27-16-8-3-2-7-15(16)26-18)28(19(17)23)25-12-13-5-4-6-14(22)11-13/h2-8,11-12H,9-10,23H2,1H3,(H,24,29)/b25-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIVSCUJTHNMQK-BRJLIKDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。